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Compound of Interest

Compound Name: Ine-963

Cat. No.: B10827894

Ine-963: A Comprehensive ADME Profile for
Drug Development Professionals

An In-depth Technical Guide on the Absorption, Distribution, Metabolism, and Excretion of a
Promising Antimalarial Candidate

Ine-963, a novel 5-aryl-2-amino-imidazothiadiazole derivative developed by Novartis, has
emerged as a potent and fast-acting blood-stage antimalarial agent with the potential for a
single-dose cure for uncomplicated malaria.[1][2][3] Its preclinical development has
demonstrated a promising efficacy and safety profile, making a thorough understanding of its
Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics crucial for its
continued clinical development. This guide provides a detailed technical overview of the ADME
properties of Ine-963, summarizing key quantitative data, outlining experimental
methodologies, and visualizing relevant pathways to support researchers, scientists, and drug
development professionals.

Absorption

Ine-963 exhibits moderate to good oral bioavailability across multiple preclinical species. In vivo
pharmacokinetic studies have demonstrated that the absorption is moderate to slow, with time
to maximum concentration (Tmax) ranging from 4 to 24 hours.[4] The crystalline formate-salt of
Ine-963 was utilized in these oral preclinical studies.[5]
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hvsicochemical and In Vitro Absornti

Parameter Value Species/System
Permeability (Papp A- B) 9.9x 10-%cm/s MDCK-LE Cells
Efflux Ratio (B-A/A-B) 11.8 MDR1-MDCK Cells
pKa 4.0, 8.7

log D (pH 7.4) 3.1

Aqueous Solubility 0.0002 mg/mL Water

o Fasted State Simulated
Solubility in FaSSIF (pH 6.5) 1.3 mg/mL ) )
Intestinal Fluid

Solubility in SGF (pH 2.0) >2 mg/mL Simulated Gastric Fluid

\vo Oral Bi \abili

Species Dose (mglkg, p.o.) Bioavailability (%)
Mouse Not Specified 47
Rat 10 39
Dog Not Specified 74

Experimental Protocols

In Vitro Permeability: The permeability of Ine-963 was assessed using Madin-Darby Canine
Kidney-Low Efflux (MDCK-LE) and multidrug resistance protein 1 (MDR1)-MDCK cell
monolayers. These assays are standard methods to evaluate the potential for passive diffusion
and active transport across the intestinal epithelium.

In Vivo Bioavailability: Pharmacokinetic studies were conducted in mice, rats, and dogs. While
specific strains were not detailed in the available literature, these studies involved oral
administration of a crystalline formate-salt of Ine-963. Blood samples were collected at various
time points and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS)
to determine the plasma concentration of Ine-963 and calculate pharmacokinetic parameters,
including bioavailability.
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Distribution

Ine-963 is characterized by a high volume of distribution (Vss) in preclinical species,
suggesting extensive tissue distribution.[4] This is consistent with its high plasma protein
binding of over 99% across all tested species, including humans.[5]

istributi

Parameter Mouse Rat Dog Human
Volume of

Distribution (Vss; 7.0 8.3 6.3 7.2 (Predicted)
L/kg)

Plasma Protein
Binding (%)

>99 >99 >99 >99

Experimental Protocols

In Vivo Volume of Distribution: The volume of distribution was determined from the in vivo
pharmacokinetic studies in mice, rats, and dogs following intravenous administration of Ine-
963. Plasma concentration-time data were analyzed using non-compartmental methods to
calculate Vss.

Plasma Protein Binding: The extent of plasma protein binding was determined using in vitro
equilibrium dialysis or a similar standard method with plasma from mice, rats, dogs, and

humans.

Metabolism

The metabolism of Ine-963 is characterized by low hepatic turnover. In vitro studies using liver
microsomes and hepatocytes from multiple species, including humans, have shown low
intrinsic clearance.[5] This low clearance contributes to the long half-life of the compound.

The primary metabolic pathways for Ine-963 have been identified as hydroxylation and
demethylation. In long-term incubations with primary hepatocyte co-cultures, hydroxylation of
the isopropyl moiety was observed as a metabolic pathway.[5]
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: boli bili

System Mouse Rat Dog Human

Microsomal
Clearance
(CLint;
pL/min/mg)

<25 29 <25 25.4

Hepatocyte
Clearance
(CLint;
pL/min/10° cells)

Not Available 7.1 <4 <4

Experimental Protocols

Microsomal Stability: The metabolic stability of Ine-963 was evaluated in liver microsomes from
mice, rats, dogs, and humans in the presence of NADPH. The disappearance of the parent
compound over time was monitored by LC-MS/MS to calculate the intrinsic clearance.

Hepatocyte Stability: Cryopreserved primary hepatocytes from rats, dogs, and humans were
used to assess the metabolic stability of Ine-963. To overcome the low turnover of the
compound, a long-term incubation of up to 168 hours was performed using a co-culture of
primary hepatocytes with non-parenchymal stromal cells.[5] Metabolite identification was
carried out using high-resolution mass spectrometry.

Metabolic Pathway of Ine-963

Caption: Primary metabolic pathways of Ine-963 identified in vitro.

EXxcretion

Detailed information regarding the excretion of Ine-963, including the routes and extent of
elimination of the parent drug and its metabolites, is not extensively described in the currently
available public literature. Further studies, such as mass balance studies, would be required to
fully characterize the excretion profile of Ine-963.

In Vivo Pharmacokinetics and Human Prediction
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Ine-963 exhibits a long half-life across preclinical species, which is a desirable characteristic for
a potential single-dose therapy.[1][2] The low clearance and high volume of distribution
contribute to this extended half-life.

Parameter Mouse Rat Dog

Clearance (CL;

mL/min/kg)

Half-life (tv%; h) 225 20.4 15.1

Predicted Human Pharmacokinetics

Due to the under-prediction of in vivo clearance from in vitro systems, allometric scaling based
on in vivo data from mice, rats, and dogs was used to predict the human pharmacokinetic
parameters.[5]

Parameter

Predicted Human Value

Clearance (CL)

1.6 mL/min/kg

Volume of Distribution (Vss) 7.2 Likg
Half-life (t2) ~60 h
Oral Bioavailability ~70%

Experimental Protocols

In Vivo Pharmacokinetics: Studies were conducted in mice, rats, and dogs with both
intravenous and oral administration of Ine-963. Blood samples were collected at serial time
points, and plasma concentrations were determined by LC-MS/MS. Pharmacokinetic
parameters were calculated using non-compartmental analysis with software such as Phoenix
WinNonlin.

Human Pharmacokinetic Prediction: Allometric scaling, a method that relates pharmacokinetic
parameters across species based on body weight, was employed to predict human clearance
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and volume of distribution. The Wajima method was then used to generate a predicted human
intravenous time-concentration profile, and a gut absorption, transit, and emptying (ACAT)
model was used to predict the oral pharmacokinetic profile.[5]

In Vivo Pharmacokinetic Study Workflow

Caption: Workflow for preclinical pharmacokinetic studies and human prediction.

Drug-Drug Interaction Potential

Ine-963 displays minimal potential for cytochrome P450 (CYP) inhibition, with IC50 values for
the major isoforms being in the micromolar range, suggesting a low risk of clinically significant
drug-drug interactions mediated by CYP inhibition.

In Vitro CYP Inhibition

CYP Isoform IC50 (pM)

2C9 4.5

2C19 5.4

2B6 6.0

2C8 8.5

Other Isoforms >20
Conclusion

Ine-963 demonstrates a favorable ADME profile in preclinical studies, characterized by good
oral absorption, extensive tissue distribution, low metabolic clearance leading to a long half-life,
and a low potential for CYP-mediated drug-drug interactions. These properties support its
development as a single-dose curative therapy for uncomplicated malaria. While further
investigation into the excretion pathways of Ine-963 is warranted for a complete ADME
characterization, the existing data provide a strong foundation for its continued clinical
evaluation. The predicted human pharmacokinetic profile is encouraging and will be further
refined as data from ongoing clinical trials become available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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